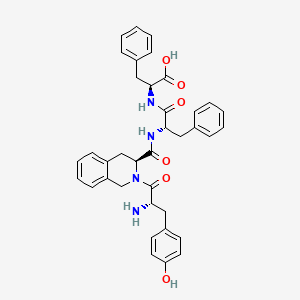

H-Tyr-Tic-Phe-Phe-OH

概要

準備方法

合成ルートと反応条件

TIPPの合成には、固相ペプチド合成(SPPS)法が用いられます。この技術により、固体樹脂に固定された成長するペプチド鎖にアミノ酸を順次付加できます。プロセスは通常、最初のアミノ酸を樹脂に結合することから始まり、その後、保護されたアミノ酸を段階的に付加します。各付加には脱保護反応とカップリング反応が含まれ、アミノ酸の正しい配列が保証されます .

工業生産方法

TIPPの工業生産は、実験室合成と同じ原理に従っていますが、規模が大きくなります。自動ペプチド合成装置がしばしば使用され、効率と再現性が向上します。最終生成物は、高性能液体クロマトグラフィー(HPLC)を用いて精製され、所望の純度レベルが達成されます .

化学反応解析

反応の種類

TIPPは、以下を含むさまざまな化学反応を起こします。

酸化: TIPPは特定の条件下で酸化され、ジスルフィド結合またはその他の酸化修飾が生じます。

還元: 還元反応はジスルフィド結合を切断し、TIPPを還元された形態に戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とヨウ素が含まれます。

還元: ジチオスレイトール(DTT)やトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりジスルフィド結合した二量体が生成される可能性があり、還元によりモノマーのTIPPが生成される可能性があります .

科学研究の応用

TIPPは、さまざまな科学研究の用途があります。

化学: TIPPは、ペプチド合成と修飾技術を研究するためのモデル化合物として使用されます。

生物学: TIPPは、さまざまな生物学的プロセスにおけるデルタオピオイド受容体の役割を調査するためのツールとして役立ちます。

医学: TIPPは、疼痛管理や薬物依存の治療における治療薬としての可能性を探求されています。

化学反応の分析

Isomerization and Cross-Metathesis

Recent studies have explored the isomerization and cross-metathesis reactions of H-Tyr-Tic-Phe-Phe-OH derivatives. These reactions allow for structural modifications that can enhance biological activity:

-

Conditions : Typically involve the use of catalysts like Umicore M2 and specific solvents such as dichloromethane at controlled temperatures .

-

Outcomes : These reactions can yield various lipophilic tetrapeptides with altered pharmacokinetic properties.

Guanidinylation

Guanidinylation of TIPP has been investigated to enhance its binding affinity for opioid receptors:

-

Methodology : This involves modifying the N-terminal amine to a guanidinium group, which has shown increased potency in receptor binding assays.

-

Results : Modified peptides exhibit significantly improved activity compared to unmodified TIPP .

Characterization of this compound Derivatives

The characterization of synthesized derivatives is critical for confirming their structure and biological activity. Key techniques include:

-

Mass Spectrometry (MS) : Used to determine molecular weights and confirm structures.

-

Nuclear Magnetic Resonance (NMR) : Provides insights into the conformational dynamics and purity of peptides.

-

High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity and yield throughout the synthesis process .

Data Table of Characterized Derivatives

| Compound Name | Molecular Weight (g/mol) | Retention Time (min) | Activity (IC50 µM) |

|---|---|---|---|

| This compound | 463.54 | 13.74 | - |

| Guan-Dmt-Tic-Phe-Phe-NH2 | 663.32 | 15.04 | 1.72 |

| H-Dmt(Tic)-Phe-Phe-NH2 | 705.37 | 16.43 | 0.209 |

| Guan-Dmt(Ticψ[CH2NH])Phe-Phe-NH2 | 750.00 | 17.11 | 0.750 |

科学的研究の応用

Pharmacological Significance

1.1 Delta-Opioid Receptor Antagonism

TIPP is primarily recognized for its role as a selective antagonist at delta-opioid receptors. Research indicates that it binds with high affinity to these receptors while demonstrating minimal interaction with mu and kappa receptors, which is crucial for studying the specific roles of delta-opioid receptors in various physiological processes .

1.2 Pain Management Research

The compound's antagonistic properties position it as a candidate for pain management therapies. By blocking delta-opioid receptors, TIPP can potentially mitigate the effects of opioid drugs, making it relevant in the context of opioid addiction and overdose treatments .

Structural and Functional Studies

2.1 Molecular Dynamics Simulations

Molecular mechanics studies have shown that TIPP exhibits structural flexibility, particularly at the Phe3 residue. These simulations reveal four low-energy conformers that provide insights into how TIPP interacts with its target receptors . Understanding these conformations aids in optimizing the design of new compounds with enhanced efficacy.

2.2 Guanidinylation Effects

Recent studies on guanidinylated derivatives of TIPP have demonstrated significant alterations in opioid activity profiles. These modifications can enhance blood-brain barrier permeability and alter receptor binding affinities, suggesting new avenues for therapeutic development .

Comparative Analysis with Related Compounds

The versatility of peptide design is highlighted by comparing TIPP with structurally similar compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| H-Tyr-D-Ala-Phe-Phe-OH | Similar sequence with D-Alanine | Increased stability against enzymatic degradation |

| H-Tyr-Trp-Phe-Phe-OH | Incorporates Tryptophan instead of Tic | Potentially different receptor binding profile |

| H-Tyr-Leu-Phe-Phe-OH | Leucine replaces Tic | May exhibit altered biological activity |

These comparisons illustrate how slight modifications can lead to variations in pharmacological profiles, emphasizing the importance of structure-activity relationships in drug design.

Case Studies and Research Findings

4.1 Opioid Activity Profiles

A study examining the agonist and antagonist characteristics of TIPP revealed that it not only acts as an antagonist but also displays agonist activity under certain conditions. This dual behavior suggests that TIPP could represent a novel class of opioids with unique therapeutic applications .

4.2 Binding Characteristics

Research focused on the binding characteristics of TIPP has provided insights into its interaction mechanisms at the molecular level. These findings are crucial for developing targeted therapies for conditions such as chronic pain and opioid dependence .

作用機序

TIPPは、デルタオピオイド受容体に結合することにより効果を発揮します。デルタオピオイド受容体は、痛み知覚やその他の生理学的プロセスを調節するGタンパク質共役受容体です。結合すると、TIPPはこれらの受容体の活性化を阻害し、アデニル酸シクラーゼの阻害や細胞内カルシウムレベルの低下など、下流のシグナル伝達経路の減少につながります。これにより、痛みのシグナルの抑制やその他の関連する効果がもたらされます .

類似化合物との比較

類似化合物

ナルトリンドール: 類似の結合特性を持つ別のデルタオピオイド受容体拮抗薬です。

ICI 174,864: 研究で使用されている選択的なデルタオピオイド受容体拮抗薬です。

BNTX: デルタオピオイド受容体に高い親和性を持つ化合物です .

TIPPの独自性

TIPPは、デルタオピオイド受容体拮抗薬としての高い選択性と効力により際立っています。そのユニークな構造により、受容体との特定の相互作用が可能になり、研究と潜在的な治療応用における貴重なツールとなっています .

生物活性

H-Tyr-Tic-Phe-Phe-OH, commonly known as TIPP, is a tetrapeptide with significant biological activity, particularly as a selective antagonist at delta-opioid receptors. This compound has garnered attention in opioid pharmacology due to its unique interaction profile and potential therapeutic applications.

TIPP consists of the amino acids Tyrosine (Tyr), Tryptophan (Tic), and two Phenylalanines (Phe). Its structure allows it to selectively bind to delta-opioid receptors while exhibiting minimal interaction with mu (μ) and kappa (κ) receptors. This selectivity is crucial for studying the role of delta-opioid receptors in various physiological processes, including pain modulation and addiction treatment.

Binding Affinity and Selectivity

Research indicates that TIPP binds with high affinity to delta-opioid receptors. The following table summarizes its binding affinities compared to other opioid receptor antagonists:

| Compound Name | Binding Affinity (K_i, nM) | Selectivity Ratio (δ/μ) |

|---|---|---|

| This compound (TIPP) | 1.22 ± 0.07 | High |

| DPDPE | 8.39 ± 0.70 | Low |

| Guan-Dmt-Tic-Phe-Phe-NH2 | 0.146 ± 0.041 | Moderate |

| H-Dmt-Tic-Phe-Phe-NH2 | 0.118 ± 0.016 | Moderate |

This data shows that TIPP has a significantly lower K_i value compared to DPDPE, indicating stronger binding affinity for the delta receptor .

N-terminal Guanidinylation

A study explored the effects of N-terminal guanidinylation on TIPP analogues, revealing that modifications could enhance blood-brain barrier permeability while altering in vitro opioid activity profiles. The guanidinylated analogues exhibited varying degrees of partial agonist and antagonist activities at delta receptors, indicating potential for developing new therapeutic agents targeting opioid receptors .

Comparative Analysis of Analogues

Another investigation compared various TIPP analogues, highlighting that even minor structural changes could significantly impact biological activity. For instance, substituting Tyrosine with other amino acids maintained receptor binding affinity but altered selectivity and efficacy profiles .

Therapeutic Implications

The selective antagonism of this compound at delta-opioid receptors positions it as a candidate for treating conditions related to opioid addiction and overdose management. By blocking the effects of potent opioids like morphine, TIPP could mitigate withdrawal symptoms and reduce cravings in dependent individuals .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N4O6/c38-30(19-26-15-17-29(42)18-16-26)36(45)41-23-28-14-8-7-13-27(28)22-33(41)35(44)39-31(20-24-9-3-1-4-10-24)34(43)40-32(37(46)47)21-25-11-5-2-6-12-25/h1-18,30-33,42H,19-23,38H2,(H,39,44)(H,40,43)(H,46,47)/t30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOUATXRHWNDDW-YRCZKMHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163362 | |

| Record name | Tyrosyl-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-phenylalanyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146369-65-5 | |

| Record name | TIPP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146369655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-phenylalanyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TYR-TIC-PHE-PHE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH25YS93HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。